(S)-Glycidol

Descripción general

Descripción

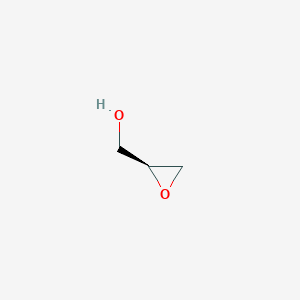

(S)-Glycidol, also known as (S)-2,3-epoxypropanol, is an organic compound with the molecular formula C3H6O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. The (S)-enantiomer of glycidol is of particular interest due to its applications in various fields, including chemistry, biology, and medicine. Glycidol is a colorless, viscous liquid that is soluble in water and many organic solvents. It is commonly used as an intermediate in the synthesis of other chemicals and as a stabilizer for natural oils and vinyl polymers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (S)-Glycidol can be synthesized through several methods, including the epoxidation of allyl alcohol and the ring-opening of glycidyl ethers. One common method involves the asymmetric epoxidation of allyl alcohol using a chiral catalyst. This process typically requires a catalyst such as titanium isopropoxide and a chiral ligand, along with an oxidizing agent like tert-butyl hydroperoxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high enantioselectivity.

Industrial Production Methods: In industrial settings, this compound is often produced through the epoxidation of allyl alcohol using hydrogen peroxide as the oxidizing agent. This method is preferred due to its efficiency and cost-effectiveness. The reaction is typically carried out in the presence of a catalyst, such as a titanium silicate, to enhance the reaction rate and yield. The resulting this compound is then purified through distillation or other separation techniques to obtain the desired enantiomeric purity.

Análisis De Reacciones Químicas

Types of Reactions: (S)-Glycidol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form glyceraldehyde or glycidic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 1,2-propanediol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and halides to form corresponding substituted products.

Polymerization: this compound can polymerize to form poly(glycidol), which is used in various applications, including drug delivery and biomedical materials.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Amines, thiols, halides, and other nucleophiles under mild to moderate temperature and pressure conditions.

Major Products Formed:

Oxidation: Glyceraldehyde, glycidic acid.

Reduction: 1,2-Propanediol.

Substitution: Various substituted glycidol derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(S)-Glycidol has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used in the preparation of chiral catalysts and ligands.

Biology: Employed in the study of enzyme mechanisms and as a substrate for various biochemical reactions. It is also used in the synthesis of biologically active compounds.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of therapeutic agents.

Industry: Used as a stabilizer for natural oils and vinyl polymers, as well as in the production of surfactants, resins, and adhesives.

Mecanismo De Acción

The mechanism of action of (S)-Glycidol involves its ability to undergo various chemical reactions, including epoxidation and nucleophilic substitution. The epoxide ring in this compound is highly reactive and can interact with nucleophiles, leading to the formation of various products. In biological systems, this compound can act as an alkylating agent, modifying nucleophilic sites in proteins and nucleic acids. This reactivity is harnessed in the synthesis of pharmaceuticals and other biologically active compounds.

Comparación Con Compuestos Similares

(S)-Glycidol is similar to other epoxides, such as ethylene oxide and propylene oxide, in terms of its reactivity and chemical properties. its chiral nature sets it apart, making it valuable in the synthesis of enantiomerically pure compounds. Other similar compounds include:

Ethylene Oxide: A simpler epoxide used in the production of ethylene glycol and as a sterilizing agent.

Propylene Oxide: Used in the production of polyurethanes and as a fumigant.

Epichlorohydrin: Used in the production of epoxy resins and as a cross-linking agent.

The uniqueness of this compound lies in its chirality, which allows for the synthesis of enantiomerically pure compounds, making it highly valuable in pharmaceutical and fine chemical synthesis.

Actividad Biológica

(S)-Glycidol, also known as 2,3-epoxy-1-propanol, is a compound of significant interest due to its biological activity, particularly its genotoxic and carcinogenic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and implications for human health based on diverse research findings.

This compound is a three-carbon epoxide that can undergo various metabolic transformations in biological systems. Upon exposure, it is rapidly hydrolyzed to glycerol and α-chlorohydrin. The half-life of glycidol in acidic conditions is approximately 10 minutes, indicating its reactivity and potential to form adducts with cellular macromolecules, particularly DNA .

Alkylation of DNA

One of the primary mechanisms by which this compound exerts its biological effects is through the alkylation of DNA. Numerous in vitro studies have demonstrated that glycidol can induce DNA damage by forming covalent bonds with nucleophilic sites on DNA bases. This leads to mutations and chromosomal aberrations . The International Agency for Research on Cancer (IARC) has categorized glycidol as a genotoxic carcinogen, highlighting its potential to initiate cancer through genetic damage .

Animal Studies

Several studies have assessed the carcinogenic potential of this compound in animal models:

- Rats : In a long-term study involving Fischer 344 rats, groups were administered varying doses of glycidol (0, 37.5, or 75 mg/kg body weight) for 103 weeks. Results indicated a significant increase in tumor incidence, including mesotheliomas and mammary gland tumors in females .

- Mice : In another study with mice, glycidol was found to increase resorption rates and fetal malformations when administered shortly after mating . The incidence of mammary fibroadenomas was also significantly elevated in treated groups.

Human Exposure Studies

Research has shown that the general population can be exposed to glycidol through food products containing refined oils where it exists as fatty acid esters. A study involving children indicated that internal doses of glycidol could be quantified through hemoglobin adducts, revealing a mean intake significantly higher than previously estimated by regulatory bodies . This exposure raises concerns regarding the long-term cancer risk associated with glycidol consumption.

Genetic Toxicity

This compound has been extensively studied for its genetic toxicity:

- In Vitro Assays : Glycidol tested positive in several assays for mutagenicity, including Salmonella reverse mutation assays and tests for chromosomal aberrations in human lymphocytes and Chinese hamster cells .

- In Vivo Assays : Positive results were also observed in mouse micronucleus assays and tests for sister chromatid exchanges . However, some assays showed negative results without exogenous metabolism, suggesting that metabolic activation may play a role in its genotoxic effects.

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Type | Organism | Dose (mg/kg) | Key Findings |

|---|---|---|---|

| Long-term Carcinogenicity | Fischer 344 Rats | 0, 37.5, 75 | Increased tumor incidence; lower survival rates |

| Developmental Toxicity | Mice | 250 | Increased resorption rates; fetal malformations |

| Genetic Toxicity | Human Lymphocytes | N/A | Induction of chromosomal aberrations |

| Human Exposure | Children | Estimated intake | Higher levels than regulatory estimates; cancer risk |

Propiedades

IUPAC Name |

[(2S)-oxiran-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKINSOISVBQLD-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318083 | |

| Record name | (-)-Glycidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60456-23-7 | |

| Record name | (-)-Glycidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60456-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Glycidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.